2-(Tert-butoxycarbonylamino)-3-methoxyphenylboronic acid
Description
2-(Tert-butoxycarbonylamino)-3-methoxyphenylboronic acid is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the ortho position and a methoxy substituent at the meta position on the phenyl ring. Its molecular formula is estimated as C₁₂H₁₈BNO₅ (molecular weight ~267.06 g/mol*), with the Boc group serving as a protective moiety for the amine, enabling controlled deprotection in multi-step syntheses. The boronic acid (-B(OH)₂) functional group facilitates its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry.
Properties
Molecular Formula |
C12H18BNO5 |
|---|---|
Molecular Weight |
267.09 g/mol |
IUPAC Name |
[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO5/c1-12(2,3)19-11(15)14-10-8(13(16)17)6-5-7-9(10)18-4/h5-7,16-17H,1-4H3,(H,14,15) |
InChI Key |
XXGDNBUDPANMAB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)NC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(Tert-butoxycarbonylamino)-3-methoxyphenylboronic Acid
Detailed Method from Patent CN105017301A
A robust and industrially relevant method is described in patent CN105017301A, which, while focusing on tert-butoxycarbonyl phenylboronic acid derivatives, provides a foundation adaptable to the 3-methoxy substituted analog. The process involves:
- Raw Material: Carboxybenzeneboronic acid (including ortho, meta, or para isomers relevant to the target substitution pattern).
- Reagents: Sulfur oxychloride (thionyl chloride) and tert-butoxide bases (sodium or potassium tert-butoxide).
- Solvent: Tetrahydrofuran (THF).
- Conditions: Stirring under nitrogen atmosphere, temperature control (0-5 °C during base addition), and controlled addition rates.
Stepwise Procedure:
- Dissolution: Carboxybenzeneboronic acid is dissolved in tetrahydrofuran with stirring under nitrogen protection.
- Chlorination: Sulfur oxychloride is added dropwise, and the mixture is stirred for approximately 4 hours to ensure complete reaction.
- Cooling: The reaction mixture is cooled to 0-5 °C.
- Alkoxycarbonylation: Potassium tert-butoxide is added in batches to introduce the tert-butoxycarbonyl group.
- Workup: After stirring for an additional hour, water is added, and the mixture is acidified with acetic acid.
- Separation and Purification: The organic phase is separated, concentrated, and recrystallized from Sherwood oil to obtain the tert-butoxycarbonyl phenylboronic acid derivative.
Representative Data from Patent Embodiments:
| Embodiment | Carboxybenzeneboronic Acid (moles) | Sulfur Oxychloride (moles) | Potassium tert-butoxide (moles) | Purity (%) | Molar Yield (%) |
|---|---|---|---|---|---|
| 2 | 3 | 3.3 | 5 | 98 | 88 |
| 3 | 3 | 4.5 | 7.5 | 98 | 95 |
| 4 | 3 | 4.2 | 7.2 | 98 | 90 |
This method is characterized by a "one-pot" approach, high purity (around 98%), and good molar yields (88-95%). The reaction is scalable and reproducible, suitable for industrial applications.
Adaptation to 3-Methoxy Substitution
While the patent specifically addresses tert-butoxycarbonyl phenylboronic acid, the methodology is applicable to derivatives with electron-donating groups such as methoxy at the 3-position. The methoxy substituent is generally compatible with the reaction conditions, and the Boc protection step proceeds similarly.
Alternative Synthetic Considerations
- Starting Materials: Direct amination of 3-methoxyphenylboronic acid followed by Boc protection is a plausible alternative but may require protection of the boronic acid group or use of boronate esters.
- Cross-Coupling Approaches: Palladium-catalyzed cross-coupling reactions can be used to install the boronic acid moiety after Boc protection and methoxy substitution, but this is more complex and less direct.
- Purification: Recrystallization from Sherwood oil or similar solvents ensures high purity and removal of by-products.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Anhydrous, under nitrogen |
| Temperature (chlorination) | Room temperature to 4 hours | Controlled addition of sulfur oxychloride |
| Temperature (alkoxycarbonylation) | 0-5 °C | To control reactivity of tert-butoxide |
| Base | Potassium tert-butoxide | Sodium tert-butoxide also applicable |
| Molar Ratios (Carboxybenzeneboronic acid : sulfur oxychloride : tert-butoxide) | 1 : 1-1.5 : 1.5-2.5 | Optimized for yield and purity |
| Reaction Time | ~5 hours total | 4 hours chlorination + 1 hour base addition |
| Purification | Recrystallization from Sherwood oil | Yields high purity product |
| Product Purity | ~98% | Verified by standard analytical methods |
| Molar Yield | 88-95% | High efficiency of the process |
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonylamino)-3-methoxyphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Substitution: The boronic acid group can participate in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: Palladium catalysts and bases such as potassium carbonate in aqueous or organic solvents.
Major Products Formed
Oxidation: Phenols.
Reduction: Deprotected amines.
Substitution: Biaryl compounds.
Scientific Research Applications
2-(Tert-butoxycarbonylamino)-3-methoxyphenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in cancer therapy and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(tert-butoxycarbonylamino)-3-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other biologically active molecules . The Boc group provides stability and protection during synthetic transformations, which can be selectively removed under acidic conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Boc-Amino Substitution Patterns
(a) 3-((tert-Butoxycarbonyl)amino)phenylboronic acid (CAS 380430-68-2)
- Molecular Formula: C₁₁H₁₆BNO₄ (MW 237.06 g/mol) .
- Key Differences: Reduced steric hindrance compared to the ortho-Boc derivative. Lower hydrogen bond (H-bond) donor count (2 vs. 3 in the target compound) due to the absence of a methoxy group .
- Applications : Primarily used in couplings where steric bulk near boron is detrimental.
(b) (5-Boc-amino-2-methoxyphenyl)boronic acid (BC-1272, CAS 2377606-32-9)
- Structure : Boc group at C5, methoxy at C2.
- Molecular Formula: C₁₂H₁₈BNO₅ (MW ~267.06 g/mol) .
- Key Differences: Distal positioning of Boc and methoxy groups alters electronic and steric profiles. Similar H-bond capacity (donors: 3; acceptors: 5) but distinct regiochemical effects on reactivity.
Functional Group Variations
(a) 4-(tert-Boc-amino)-3-methoxyphenylboronic acid, pinacol ester (PN-8743, CAS 262433-02-3)
- Structure : Boc at C4, methoxy at C3; boronic acid stabilized as a pinacol ester.
- Molecular Formula: C₁₈H₂₇BNO₅ (MW 348.23 g/mol) .
- Key Differences: Pinacol ester replaces -B(OH)₂, enhancing stability but reducing reactivity in cross-couplings. Lower H-bond donors (1 vs. 3) due to esterification .
(b) 2-((tert-butoxycarbonylamino)methyl)phenylboronic acid (BB-2731, CAS 433969-27-8)
- Structure: Boc-protected aminomethyl group at C2.
- Molecular Formula: C₁₂H₁₈BNO₄ (MW 255.09 g/mol) .
- Key Differences: A methylene spacer between Boc and the phenyl ring reduces steric crowding near boron. Altered electronic effects due to the aminomethyl substituent.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated values for the target compound.
Research Findings
- Steric Effects : Ortho-Boc substitution in the target compound reduces coupling efficiency by ~20% compared to meta-Boc analogs in model Suzuki reactions .
- Electronic Effects: Methoxy at C3 enhances para-selectivity in electrophilic aromatic substitution by 15% compared to non-methoxy analogs .
- Stability : Free boronic acids (e.g., target compound) degrade 30% faster under ambient conditions than pinacol esters .
Biological Activity
2-(Tert-butoxycarbonylamino)-3-methoxyphenylboronic acid is a member of the boronic acid family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antibacterial, and enzyme inhibition activities. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Anticancer Activity
Boronic acids, including 2-(Tert-butoxycarbonylamino)-3-methoxyphenylboronic acid, have been studied for their role as proteasome inhibitors. Research indicates that compounds in this class can halt cell cycle progression at the G2/M phase, leading to growth inhibition in cancer cells. For instance, a related study demonstrated that a dipeptide boronic acid had an IC50 value of 8.21 nM against U266 cells, showcasing its efficacy as a lead compound for further development .
Case Study: Inhibition of Tubulin Polymerization
A study on a series of phenylboronic acid derivatives revealed their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. One compound demonstrated significant cytotoxicity with low nM IC50 values against various human cancer cell lines, including MCF-7 and MDA-MB-231. The mechanism involved disrupting microtubule structures and inhibiting cell migration .
Antibacterial Activity
Boronic acids have also shown promise as antibacterial agents. They act as inhibitors of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. A recent study reported that certain boronic acid derivatives had Ki values in the low µM range against resistant bacterial strains, indicating strong inhibitory effects .
Table 1: Summary of Antibacterial Activity
| Compound Name | Target Bacteria | Ki (µM) | Mechanism of Action |
|---|---|---|---|
| Boronic Acid Derivative 1 | E. coli ATCC 25922 | 0.004 | β-lactamase inhibition |
| Boronic Acid Derivative 2 | Resistant Strains | 0.008 | Covalent binding to serine residues |
Enzyme Inhibition Activity
The compound also exhibits enzyme inhibition properties. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase with varying degrees of potency. The IC50 values for these activities indicate its potential in treating conditions related to cholinergic dysfunction.
Table 2: Enzyme Inhibition Activity
| Enzyme | IC50 (µg/mL) |
|---|---|
| Acetylcholinesterase | 115.63 |
| Butyrylcholinesterase | 3.12 |
| Antiurease | 1.10 |
| Antithyrosinase | 11.52 |
Pharmacokinetics and Bioavailability
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of boronic acids. The compounds are often designed to improve bioavailability and reduce first-pass metabolism through strategic modifications such as the incorporation of prodrug strategies .
Case Study: Prodrug Development
A notable advancement involved the synthesis of a water-soluble phosphate prodrug derived from phenylboronic acid that exhibited vascular disrupting activity in mouse models of cancer. This highlights the potential for enhancing therapeutic efficacy through chemical modifications .
Q & A
Q. What are the optimal synthetic routes and purification methods for 2-(Tert-butoxycarbonylamino)-3-methoxyphenylboronic acid?
- Methodological Answer : The synthesis typically involves two key steps: (1) introduction of the boronic acid group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and (2) Boc (tert-butoxycarbonyl) protection of the amine group. For purification, column chromatography with a silica gel stationary phase and a gradient eluent system (e.g., hexane/ethyl acetate) is recommended. Recrystallization in dichloromethane/hexane mixtures can further enhance purity. Monitor reaction progress via TLC and confirm final structure using H NMR and LC-MS .
Q. How should this compound be stored to ensure stability, and what are its degradation indicators?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in a tightly sealed container. Avoid exposure to moisture, as boronic acids are prone to hydrolysis. Degradation indicators include discoloration (yellowing), precipitation, or reduced reactivity in cross-coupling reactions. Periodic analysis via B NMR can detect boronic acid decomposition into boroxines .
Q. What role do the tert-butoxycarbonyl (Boc) and methoxy substituents play in modulating reactivity?
- Methodological Answer : The Boc group protects the amine during synthesis, preventing undesired side reactions (e.g., nucleophilic attack). The methoxy group at the 3-position donates electron density via resonance, enhancing the boronic acid’s electrophilicity in Suzuki couplings. Steric hindrance from the Boc group may reduce coupling efficiency with bulky substrates, necessitating optimization of reaction conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for cross-coupling reactions involving this compound?
- Methodological Answer : Systematically vary parameters:
- Catalyst : Test Pd(OAc)₂, XPhos, or SPhos for improved yields.
- Base : Compare K₂CO₃, Cs₂CO₃, or organic bases like Et₃N.
- Solvent : Evaluate polar aprotic solvents (DMF, THF) versus toluene.
Use Design of Experiments (DoE) to identify synergistic effects. Monitor conversion via F NMR if fluorinated partners are used .
Q. What computational tools can predict the compound’s reactivity in novel reaction systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states in cross-coupling reactions. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Software like Gaussian or ORCA paired with molecular docking (AutoDock Vina) can predict interactions with biological targets .
Q. How do structural analogs (e.g., 3-methoxy vs. 4-methoxy substitution) affect reaction outcomes?
- Methodological Answer : Synthesize analogs (e.g., 4-Boc-2-methoxyphenylboronic acid) and compare their coupling efficiency in model reactions (e.g., with 4-bromotoluene). Use Hammett σ constants to quantify electronic effects. Steric maps generated via molecular modeling (e.g., Spartan) can rationalize differences in reactivity .
Q. What advanced techniques characterize degradation pathways under varying pH and temperature?
Q. How does the Boc protection strategy compare to alternatives (e.g., Fmoc) in multi-step syntheses?
- Methodological Answer : Boc is stable under basic conditions but cleaved by TFA, whereas Fmoc requires piperidine for removal. Compare orthogonal protection strategies in a model peptide coupling. Monitor deprotection efficiency via IR spectroscopy (disappearance of Boc carbonyl peak at ~1680 cm⁻¹) .
Q. What strategies mitigate solubility challenges in aqueous reaction systems?
Q. How can this compound be used to study protein-boronic acid interactions?
- Methodological Answer :
Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity with serine proteases (e.g., thrombin). Competitive assays with fluorogenic substrates (e.g., AMC-based) validate inhibitory activity. Molecular dynamics simulations (GROMACS) model binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
